molecular formula C19H20N4O4S B2554994 methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1207002-72-9

methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2554994
CAS No.: 1207002-72-9
M. Wt: 400.45
InChI Key: XQIJRGUIUWOTTM-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a structurally complex heterocyclic compound featuring:

  • A 1H-imidazole core substituted at position 5 with a p-tolyl group (methyl-substituted phenyl).
  • A thioether-linked side chain at position 2 of the imidazole, terminating in a 5-methylisoxazole moiety.
  • A methyl ester group attached via an acetoxy linker.

Properties

IUPAC Name

methyl 2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-4-6-14(7-5-12)15-9-20-19(23(15)10-18(25)26-3)28-11-17(24)21-16-8-13(2)27-22-16/h4-9H,10-11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIJRGUIUWOTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be broken down into its functional components:

  • 5-Methylisoxazole : Known for its role in various biological processes.
  • Imidazole : A five-membered ring that is significant in many biochemical pathways.
  • Thioether Linkage : This functional group can influence the compound's biological activity.

The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 342.39 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, a study compared various synthesized compounds against cancer cell lines, revealing that certain structural modifications enhanced their cytotoxic effects. Table 1 summarizes the IC50 values of selected compounds:

Compound NameIC50 (µM)Cancer Cell Line
Foretinib0.5Lung Cancer
Compound A0.3Breast Cancer
Compound B0.4Colon Cancer

These findings suggest that the presence of the isoxazole moiety in the structure contributes to the observed anticancer effects .

The proposed mechanism involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation. For example, compounds like methyl 2-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl thioacetate may inhibit pathways involving protein kinases that are crucial for tumor growth .

Immunosuppressive Activity

In vitro assays have shown that certain isoxazole derivatives possess immunosuppressive properties. Research indicates that these compounds can modulate immune responses by affecting cytokine production and T-cell activation, making them potential candidates for treating autoimmune diseases .

Study on Neuroprotection

A study focused on the neuroprotective effects of isoxazole derivatives demonstrated their ability to reduce excitotoxicity in neuronal cultures. The compound was shown to activate PI3K/Akt signaling pathways, leading to decreased apoptosis in response to glutamate-induced toxicity .

Synthesis and Characterization

The synthesis of this compound involved multiple steps, including the formation of the imidazole ring and subsequent functionalization with thioether groups. Characterization techniques such as NMR and FTIR confirmed the successful synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its role as a pharmaceutical intermediate, particularly in the synthesis of sulfonamide antibiotics. Sulfonamides are crucial in treating various infections, including urinary tract infections and respiratory infections. The presence of the 5-methylisoxazole moiety enhances the antibacterial properties of the resulting sulfonamide derivatives, making them more effective against a range of pathogens .

Antimicrobial Activity

Research indicates that derivatives synthesized from compounds containing the isoxazole structure exhibit significant antimicrobial activity. For instance, studies have shown that 3-amino-5-methylisoxazole can be utilized to produce potent sulfonamide antibiotics, which have enhanced efficacy when used with synergistic agents .

Synthesis Methodologies

The synthesis of methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate involves several key steps:

  • Formation of Key Intermediates : The synthesis typically starts with the preparation of 5-methylisoxazole derivatives, which can be achieved through various methods including chlorination and subsequent reactions with amines or hydroxylamine .
  • Thioether Formation : The thioether linkage in the compound is crucial for its biological activity. This can be synthesized by reacting appropriate thiols with electrophilic centers in the precursor molecules .
  • Final Coupling Reactions : The final steps often involve coupling reactions to form the imidazole ring and attaching methyl acetate groups, which are essential for enhancing the compound's solubility and bioavailability .

Antioxidant Properties

Recent studies have explored the antioxidant potential of similar compounds containing isoxazole and thiazole structures. These compounds demonstrated significant radical scavenging abilities against various free radicals, suggesting that this compound may also exhibit similar properties .

Cytotoxicity and Anticancer Potential

There is ongoing research into the anticancer properties of compounds related to this compound. Preliminary findings suggest that derivatives may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thioether-isoxazole side chain distinguishes it from simpler imidazole derivatives like 5a–n (alkyl/aryl substituents) or 2a–b (thioxo groups).
  • Unlike microwave-assisted methods for 5a–n , the target compound’s synthesis may rely on traditional reflux conditions due to steric hindrance from the p-tolyl and isoxazole groups.
Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, comparisons with related imidazole derivatives suggest hypotheses:

Compound Reported Activity Structural Influence Reference
Target Compound Hypothesized antimicrobial/kinase inhibition Isoxazole (electron-deficient heterocycle) may enhance target binding; p-tolyl improves lipophilicity
4-Arylidene-5-oxo-imidazoles Antimicrobial growth inhibition Arylidene groups enhance π-π stacking with microbial enzyme pockets
Thiazol-5-ylmethyl carbamates Antifungal (e.g., thiazopyr) Thiazole and carbamate groups disrupt cell membrane synthesis

Key Observations :

  • The 5-methylisoxazole moiety in the target compound may mimic ATP-binding motifs in kinases, a feature absent in simpler imidazolones .
Stability and Reactivity
  • Thioether vs. Thioester Linkages : The target compound’s thioether bond (C–S–C) is more stable toward hydrolysis than thioesters (C–S–CO), as seen in 2a–b (thioxo groups prone to oxidation) .
  • Ester Group : The methyl ester may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, akin to imazamethabenz-methyl (a herbicide with similar ester functionality) .

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